

Physical and chemical characteristics of Dicresulene diammonium

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Compound of Interest

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Dicresulene Diammonium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicresulene diammonium is recognized as an impurity in the production of Policresulen, a topical hemostatic and antiseptic agent. A comprehensive understanding of its physical and chemical characteristics is paramount for quality control, stability studies, and ensuring the safety and efficacy of the final pharmaceutical product. This technical guide provides a detailed overview of the known physicochemical properties of Dicresulene, presented as its acid form, and its diammonium salt. Due to the limited availability of specific experimental data for Dicresulene, this guide also furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters, based on established pharmaceutical analysis methodologies. Furthermore, this document outlines a probable synthetic pathway and a conceptual mechanism of action, extrapolated from the known properties of its parent compound, Policresulen. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate comprehension.

Chemical and Physical Characteristics

Dicresulene is chemically described as 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid]. The diammonium salt is formed by the neutralization of the two sulfonic acid groups with ammonia.

Table 1: Chemical Identification of Dicresulene and **Dicresulene Diammonium**

Identifier	Dicresulene	Dicresulene Diammonium
IUPAC Name	2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid	Not Available
Synonyms	bis-cresolsulfonic acid, dime-cresol sulfonic acid	Policresulen Impurity
Chemical Formula	C ₁₅ H ₁₆ O ₈ S ₂	C ₁₅ H ₂₂ N ₂ O ₈ S ₂
Molecular Weight	388.41 g/mol	422.47 g/mol
CAS Number	78480-14-5	Not Available

Table 2: Physicochemical Properties of Dicresulene

Property	Value	Remarks
Appearance	White to light beige solid	Qualitative observation.
Melting Point	Not Available	Predicted values are not suitable for this guide.
Boiling Point	Not Available	Decomposes before boiling.
Solubility	Slightly soluble in DMSO and Methanol	Quantitative data in various solvents is not available.
pKa	Not Available	Predicted value of -0.74 ± 0.50 for the sulfonic acid groups.[1]
Hygroscopicity	Not Available	No experimental data found.
Stability	Stable under normal storage conditions.[2]	Prone to degradation under forced conditions (hydrolysis, oxidation, photolysis).[3]

Spectroscopic Data

Specific experimental spectroscopic data for Dicresulene is not publicly available. However, based on its chemical structure, the following characteristic spectral features can be anticipated.

Table 3: Anticipated Spectroscopic Features of Dicresulene

Technique	Expected Features
UV-Vis	Absorption maxima in the range of 280-320 nm, characteristic of phenolic compounds. [4] [5]
IR	- Broad O-H stretching (phenol): ~3200-3600 cm^{-1} - S=O stretching (sulfonic acid): ~1030-1080 cm^{-1} and ~1170-1250 cm^{-1} - C-S stretching: ~650-700 cm^{-1} - Aromatic C=C stretching: ~1450-1600 cm^{-1}
^1H NMR	- Aromatic protons: ~6.5-8.0 ppm - Methylene bridge protons (-CH ₂ -): ~3.5-4.5 ppm - Methyl protons (-CH ₃): ~2.0-2.5 ppm - Phenolic hydroxyl protons (-OH): ~9.0-10.0 ppm (can be broad and exchangeable) - Sulfonic acid protons (-SO ₃ H): Highly acidic, may not be observed in protic solvents.
^{13}C NMR	- Aromatic carbons: ~110-160 ppm - Methylene bridge carbon: ~30-40 ppm - Methyl carbons: ~15-25 ppm
Mass Spec.	The protonated molecule $[\text{M}+\text{H}]^+$ would be observed. Fragmentation would likely involve the loss of SO ₃ (80 Da) and cleavage of the methylene bridge. [6]

Experimental Protocols

The following sections provide detailed, standardized methodologies for determining the key physicochemical properties of **Dicresulene diammonium**.

Melting Point Determination (Capillary Method)

This protocol is based on the guidelines of the United States Pharmacopeia (USP) <741>.[\[7\]](#)

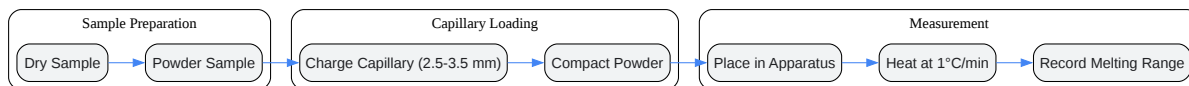
Objective: To determine the temperature range over which the solid **Dicresulene diammonium** transitions to a liquid.

Apparatus:

- Melting point apparatus with a heating block and temperature control.
- Glass capillary tubes (10 cm length, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).^[7]
- Thermometer calibrated against certified reference standards.
- Mortar and pestle.

Procedure:

- Ensure the **Dicresulene diammonium** sample is completely dry and finely powdered using a mortar and pestle.
- Charge the capillary tube by pressing the open end into the powder until a column of 2.5-3.5 mm is formed at the bottom.^[7]
- Compact the powder by tapping the sealed end of the capillary tube on a hard surface.
- Place the charged capillary tube into the heating block of the melting point apparatus.
- Set the initial temperature to 10-15°C below the expected melting point (if unknown, a preliminary rapid determination can be performed).
- Heat at a rate of 1 ± 0.5 °C/minute.^[7]
- Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
- Perform the determination in triplicate and report the mean and standard deviation.



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Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System (BCS).[8]

Objective: To determine the equilibrium solubility of **Dicresulene diammonium** in aqueous media at different pH values.

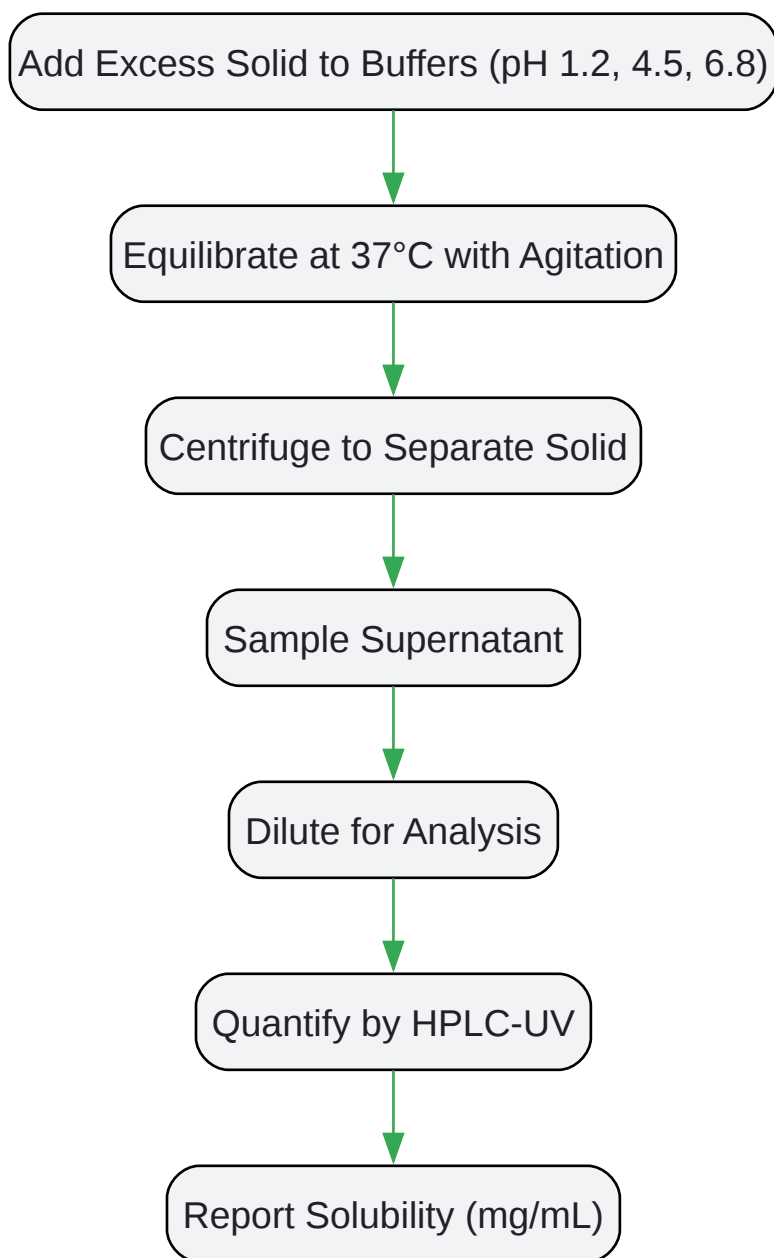
Materials:

- **Dicresulene diammonium**.
- pH buffers: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer).[8]
- Shaking incubator or water bath with temperature control set to 37 ± 1 °C.[8]
- Centrifuge.
- Validated analytical method for quantification (e.g., HPLC-UV).

Procedure:

- Add an excess amount of **Dicresulene diammonium** to flasks containing each of the pH buffers.
- Place the flasks in a shaking incubator at 37 ± 1 °C and agitate until equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

- After equilibration, centrifuge the samples to separate the undissolved solid.
- Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred.
- Dilute the aliquot with the respective buffer to a concentration within the validated range of the analytical method.
- Quantify the concentration of dissolved **Dicresulene diammonium** using a validated HPLC-UV method.
- Perform the experiment in triplicate for each pH and report the average solubility with the standard deviation.



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Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination (Spectrophotometric Method)

This method is suitable for compounds with a chromophore that changes upon ionization.

Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl groups in Dicresulene.

Materials:

- UV-Vis spectrophotometer.
- A series of buffers with pH values spanning the expected pKa range (e.g., pH 2 to 12).
- A stock solution of Dicresulene in a suitable solvent (e.g., methanol).

Procedure:

- Prepare a series of solutions of Dicresulene at a constant concentration in the different pH buffers.
- Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
- Identify the wavelength of maximum absorbance difference between the ionized and non-ionized forms.
- Measure the absorbance of each solution at this wavelength.
- Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
- Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: $pK_a = pH + \log[(A_I - A)/(A - A_N)]$ where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized form, and A_N is the absorbance of the non-ionized form.



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Caption: Spectrophotometric pKa Determination Workflow.

Hygroscopicity Determination

This protocol follows the principles outlined in the European Pharmacopoeia.[2]

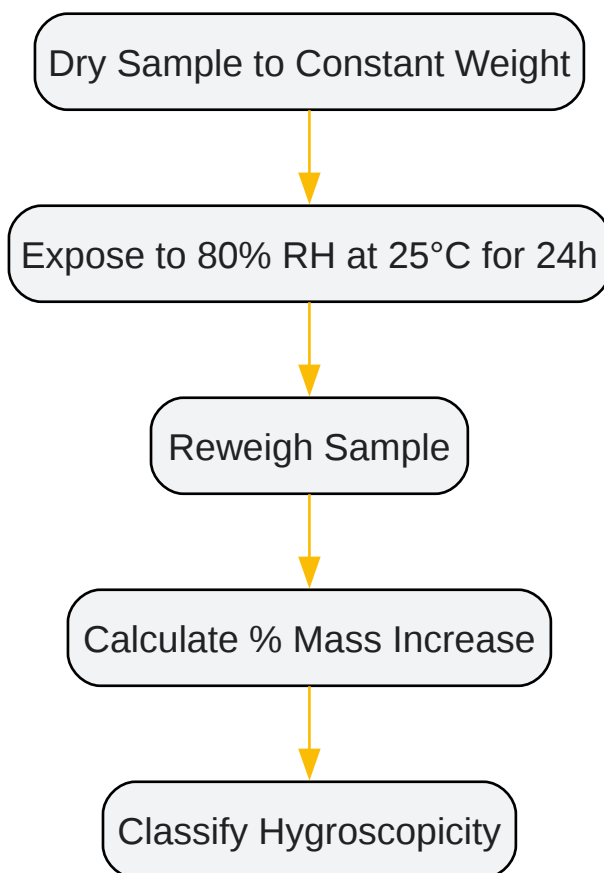
Objective: To classify the hygroscopicity of **Dicresulene diammonium**.

Materials:

- Gravimetric vapor sorption (GVS) analyzer or a desiccator with a saturated salt solution to maintain 80% relative humidity (RH) (e.g., saturated ammonium sulfate solution).
- Analytical balance.
- Controlled temperature environment (25 ± 1 °C).

Procedure:

- Dry a known weight of the **Dicresulene diammonium** sample to a constant weight (e.g., in a vacuum oven at a suitable temperature).
- Place the dried sample in an environment maintained at 25 ± 1 °C and $80 \pm 2\%$ RH.
- After 24 hours, reweigh the sample.
- Calculate the percentage increase in mass.
- Classify the hygroscopicity based on the following criteria:
 - Non-hygroscopic: $< 0.2\%$ mass increase.
 - Slightly hygroscopic: $\geq 0.2\%$ and $< 2\%$ mass increase.
 - Hygroscopic: $\geq 2\%$ and $< 15\%$ mass increase.
 - Very hygroscopic: $\geq 15\%$ mass increase.



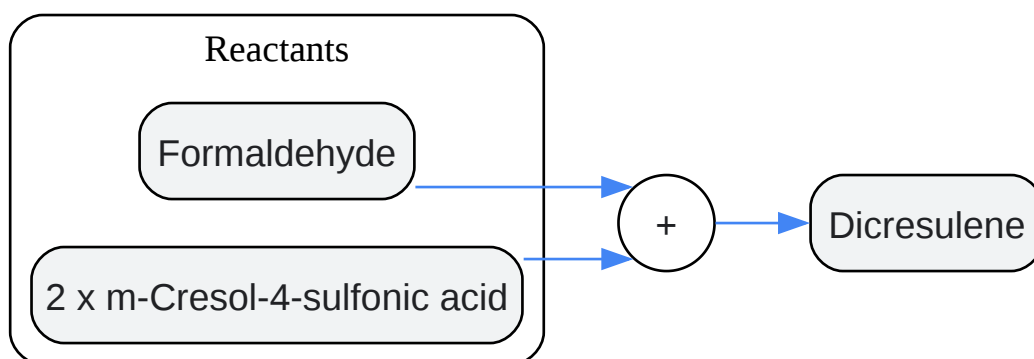
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Caption: Hygroscopicity Classification Workflow.

Synthesis and Stability

Plausible Synthetic Pathway

Dicresulene is a condensation product of m-cresol-4-sulfonic acid and formaldehyde. The synthesis likely involves the reaction of two molecules of m-cresol-4-sulfonic acid with one molecule of formaldehyde, leading to the formation of a methylene bridge between the two aromatic rings.



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Caption: Proposed Synthesis of Dicresulene.

Stability and Forced Degradation

Dicresulene, as a sulfonated phenol derivative, is expected to be susceptible to degradation under harsh conditions. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3]

Forced Degradation Conditions:

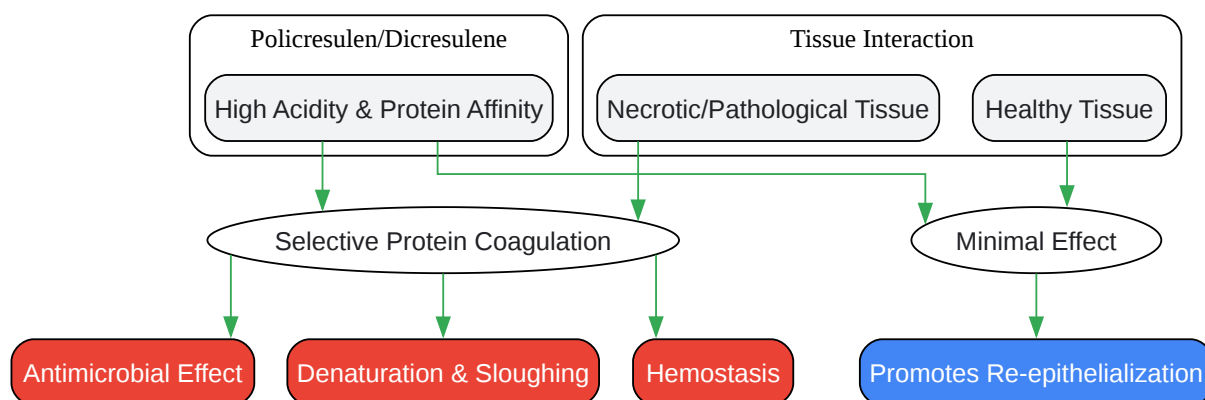
- Acid Hydrolysis: 0.1 N HCl at 60°C.
- Base Hydrolysis: 0.1 N NaOH at 60°C.
- Oxidative Degradation: 3% H₂O₂ at room temperature.
- Thermal Degradation: Dry heat at 105°C.
- Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The degradation products would be analyzed by a suitable stability-indicating HPLC method, and their structures elucidated using techniques like LC-MS/MS.

Mechanism of Action (Conceptual)

As Dicresulene is an impurity, it does not have a therapeutic mechanism of action. However, being structurally related to Policresulen, it may exhibit similar chemical properties. The

mechanism of action of Policresulen involves the coagulation of necrotic or pathologically altered tissue through protein denaturation, while largely sparing healthy tissue.[9] It also has antimicrobial properties.



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Caption: Conceptual Mechanism of Policresulen's Action.

Conclusion

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **Dicresulene diammonium**, an impurity of Policresulen. While specific experimental data for this compound is scarce, this guide offers a framework for its analysis through detailed, standardized experimental protocols. The provided information on its plausible synthesis, stability, and conceptual mechanism of action serves as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and characterization of Policresulen and its related substances. Further research is warranted to experimentally determine the precise physicochemical properties of isolated and purified **Dicresulene diammonium**.

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